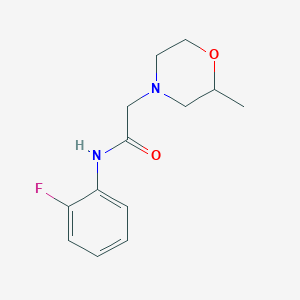
2-(2-Fluorophenyl)sulfanylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Fluorophenyl)sulfanylpropanamide is a chemical compound that has gained significant importance in scientific research due to its potential applications in the field of medicine. This compound is known to exhibit various biological activities, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of 2-(2-Fluorophenyl)sulfanylpropanamide is not fully understood. However, it is believed to exert its antitumor activity by inhibiting the growth and proliferation of cancer cells. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. Additionally, 2-(2-Fluorophenyl)sulfanylpropanamide has been found to inhibit the activity of various enzymes involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
2-(2-Fluorophenyl)sulfanylpropanamide has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines and chemokines, leading to a reduction in inflammation. Additionally, this compound has been shown to reduce the activity of various enzymes involved in pain signaling, leading to a reduction in pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2-Fluorophenyl)sulfanylpropanamide in lab experiments is its potent antitumor activity. This compound has been shown to exhibit activity against various cancer cell lines, making it a promising candidate for drug development. Additionally, 2-(2-Fluorophenyl)sulfanylpropanamide has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation.
One limitation of using 2-(2-Fluorophenyl)sulfanylpropanamide in lab experiments is its low solubility in water. This can make it difficult to dissolve in aqueous solutions, limiting its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, making it difficult to optimize its use in lab experiments.
Orientations Futures
There are several future directions for the research of 2-(2-Fluorophenyl)sulfanylpropanamide. One potential direction is the development of analogs of this compound with improved solubility and potency. Additionally, further studies are needed to fully understand the mechanism of action of this compound and optimize its use in drug development. Finally, the potential use of 2-(2-Fluorophenyl)sulfanylpropanamide in combination with other drugs for the treatment of cancer and other diseases should be explored.
Méthodes De Synthèse
The synthesis of 2-(2-Fluorophenyl)sulfanylpropanamide involves the reaction of 2-fluorobenzyl chloride with thiourea in the presence of a base such as potassium hydroxide. The resulting intermediate is then reacted with 3-chloropropanoic acid to yield the final product. The yield of this reaction is typically around 60%, and the purity of the product can be increased through recrystallization.
Applications De Recherche Scientifique
2-(2-Fluorophenyl)sulfanylpropanamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation.
Propriétés
IUPAC Name |
2-(2-fluorophenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNOS/c1-6(9(11)12)13-8-5-3-2-4-7(8)10/h2-6H,1H3,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMQJECEWZYKFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)SC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenyl)sulfanylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(methoxymethyl)phenyl]-2-methylmorpholine-4-carboxamide](/img/structure/B7514283.png)

![N-[2-(methoxymethyl)phenyl]-3,5-dimethylpiperidine-1-carboxamide](/img/structure/B7514295.png)



![2-[[2-(1-cyclohexylbenzimidazol-2-yl)sulfanylacetyl]-ethylamino]-N-propan-2-ylacetamide](/img/structure/B7514333.png)
![2-[[5-(2-Bromophenyl)tetrazol-2-yl]methyl]benzonitrile](/img/structure/B7514334.png)




